molecular formula C19H20N2 B8340464 2,8-Dimethyl-5-phenyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 57598-73-9

2,8-Dimethyl-5-phenyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B8340464
CAS No.: 57598-73-9
M. Wt: 276.4 g/mol
InChI Key: WIXKEUGJHJMDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Dimethyl-5-phenyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C19H20N2 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

57598-73-9

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

2,8-dimethyl-5-phenyl-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C19H20N2/c1-14-8-9-18-16(12-14)17-13-20(2)11-10-19(17)21(18)15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3

InChI Key

WIXKEUGJHJMDEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (0.2 g, 1 mmol), bromobenzene (0.314 g, 2 mmol), K3PO4 (0.424 g, 2 mmol), CuI (19 mg, 0.1 mmol) and L-Proline (23 mg, 0.2 mmol) in dry DMF (3 mL) was stirred at 150° C. for 12 h. The reaction mixture was diluted with water and extracted with EtOAc. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford crude material, which was purified by reverse phase HPLC to yield 2,8-dimethyl-5-phenyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as an off white solid (83 mg). 1H NMR (HCl salt, CD3OD) d (ppm): 7.60 (t, 2H), 7.5 (t, 1H), 7.4 (d, 2H), 7.35 (s, 1H), 7.1 (d, 1H), 7.05 (d, 1H), 4.8 (d, 1H), 4.4 (d, 1H), 3.85-3.8 (m, 1H), 3.6-3.59 (m, 1H), 3.2-3.19 (m, 1H), 3.18 (s, 3H), 3-2.95 (m, 1H), 2.4 (s, 3H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.314 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
0.424 g
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
19 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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